Androstenediol

Catalog No.
S567405
CAS No.
521-17-5
M.F
C19H30O2
M. Wt
290.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Androstenediol

CAS Number

521-17-5

Product Name

Androstenediol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

QADHLRWLCPCEKT-LOVVWNRFSA-N

SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C

Synonyms

5 Androstene 3,17 diol, 5 Androstene 3beta 17beta Diol, 5-Androstene-3,17-diol, 5-Androstene-3beta-17beta-Diol, Androst 5 ene 3 beta,17 beta Diol, Androst 5 ene 3,17 diol, Androst-5-ene-3 beta,17 beta-Diol, Androst-5-ene-3,17-diol, Androstenediol, Bisexovister, delta 5 Androstene 3 beta,17 beta Diol, Delta 5 Androstenediol, delta 5-Androstene-3 beta,17 beta-Diol, Delta 5-Androstenediol, Hermaphrodiol

Canonical SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)O)C

The exact mass of the compound Androstenediol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]. However, this does not mean our product can be used or applied in the same or a similar way.

Androstenediol (Androst-5-ene-3β,17β-diol) is an endogenous steroid and a direct metabolic intermediate in the Δ5 pathway of testosterone biosynthesis from dehydroepiandrosterone (DHEA). It serves as a critical substrate for two key enzymes: 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts it to testosterone, and 17β-hydroxysteroid dehydrogenase (17β-HSD), which facilitates its formation from DHEA. Unlike other precursors, Androstenediol also exhibits direct, potent binding to estrogen receptors (ERs), positioning it as a dual-function tool for studying both androgenic and estrogenic signaling pathways.

Research Fit

Steroid Isomer
Δ5-androstenediol (5-androstene-3β,17β-diol) with markedly lower androgenicity profile
Biosynthetic Context
Endogenous DHEA-to-testosterone intermediate; distinct from Δ4-isomer
Study Fit
Immune modulation, steroid receptor signaling, host-defense models where potent androgenicity must be minimized

Substituting Androstenediol with its primary precursor, DHEA, or its parallel pathway intermediate, Androstenedione, is unsuitable for targeted research. DHEA requires conversion by 17β-HSD to become Androstenediol, introducing an additional enzymatic step that may not be present or active in the model system. Androstenedione is part of the alternative Δ4 pathway and is converted to testosterone by 17β-HSD, bypassing the specific Δ5 pathway where Androstenediol is the key substrate for 3β-HSD. Furthermore, the direct and significant estrogen receptor affinity of Androstenediol is a critical functional difference not shared to the same degree by DHEA or Androstenedione, making it a non-interchangeable tool for studying dual-receptor signaling.

Substitution Risk

Target Compound
5-Androstenediol (Δ5-diol): DHEA-derived, ~1/475 androgenicity of testosterone, known for immune-protective and ERβ-preferring profile
Potential Substitute
4-Androstenediol (Δ4-diol): direct testosterone precursor with ~15.76% conversion rate; DHEA: weaker immune up-regulation, higher androgenicity
Critical Distinction
Isomer identity determines androgen/estrogen balance and immune-response magnitude
Substituting Δ4-diol or DHEA may fundamentally alter androgenicity, metabolic routing, and immune endpoint responses

Estrogen Receptor Binding: Androstenediol vs DHEA

Androstenediol demonstrates substantially higher binding affinity for both estrogen receptor alpha (ERα) and beta (ERβ) compared to its precursor, DHEA. In competitive binding assays, Androstenediol exhibited an inhibition constant (Ki) of 3.6 nM for ERα and 0.9 nM for ERβ. In the same study context, DHEA's affinity was significantly weaker, with a Ki of 245 nM for ERα and 163 nM for ERβ, making Androstenediol approximately 68-fold and 181-fold more potent at these receptors, respectively.

Evidence DimensionEstrogen Receptor Binding Affinity (Ki)
Target Compound DataERα: 3.6 nM; ERβ: 0.9 nM
Comparator Or BaselineDHEA: ERα: 245 nM; ERβ: 163 nM
Quantified Difference~68x higher affinity for ERα; ~181x higher affinity for ERβ
ConditionsCompetitive binding assay.

This potent estrogenic activity is critical for researchers studying hormone-sensitive pathways where DHEA would be an ineffective substitute for eliciting direct ER-mediated effects.

Immune Protection vs. DHEA
Head-to-head
≥100-fold more effective than DHEA in up-regulating resistance to lethal coxsackievirus B4
3–4× proliferation of spleen and thymus (not observed with DHEA)
Model-response context: AED uniquely drives immune organ proliferation in viral challenge
Murine model, subcutaneous injection

Δ5 Pathway Substrate for 3β-HSD

Androstenediol is a direct substrate for 3β-hydroxysteroid dehydrogenase (3β-HSD), which converts it to testosterone. In contrast, Androstenedione, a common alternative, is a product of 3β-HSD action on DHEA and serves as a substrate for a different enzyme, 17β-HSD, to form testosterone. Studies in cell models like A549 cells show that when the Δ5 pathway is dominant, DHEA is metabolized principally to Androstenediol, while Androstenedione is rapidly transformed to testosterone, demonstrating their distinct roles and non-interchangeability in defined metabolic systems.

Evidence DimensionEnzymatic Pathway Specificity
Target Compound DataDirect substrate for 3β-HSD in the Δ5 pathway to produce testosterone.
Comparator Or BaselineAndrostenedione: Substrate for 17β-HSD in the Δ4 pathway to produce testosterone.
Quantified DifferenceQualitatively different enzymatic pathways for testosterone synthesis.
ConditionsIntact cell metabolism studies (e.g., A549 cells).

For assays designed to measure 3β-HSD activity or isolate the Δ5 pathway, Androstenediol is the required substrate, whereas using DHEA or Androstenedione would confound the results by involving different enzymes.

Reduced Androgenicity
Reported
1/475 of testosterone androgenicity (in vivo rat assay)
Assay context: markedly lower androgenic interference supports studies requiring minimized androgen confounders
Coffey, 1988; also 1/70 of DHEA, 1/185 of androstenedione

Weak Androgen Receptor Agonism vs Testosterone

Androstenediol functions as a weak partial agonist at the androgen receptor (AR). While direct Ki values for Androstenediol at the AR are not consistently reported, its androgenicity is established to be significantly lower than that of testosterone. One in vivo study in rats quantified its androgenic effect as approximately 0.21% of testosterone's activity. This contrasts sharply with testosterone, the canonical high-affinity AR agonist, and DHEA, which has even lower androgenic potency (approximately 5% of testosterone). The rank order of binding affinity for the AR is established as Dihydrotestosterone (DHT) > Testosterone > Androstenediol > DHEA.

Evidence DimensionRelative Androgenic Activity (in vivo)
Target Compound Data~0.21% of Testosterone
Comparator Or BaselineTestosterone: 100% (Baseline); DHEA: ~5% of Testosterone
Quantified DifferenceAndrostenediol is >400-fold less androgenic than testosterone.
ConditionsIn vivo rat model.

This compound is the correct choice for studies requiring a defined, weak androgenic stimulus or for investigating the effects of prohormones without the potent, potentially confounding activity of testosterone.

Sepsis Survival
Head-to-head
86% survival (AED, 20 mg/kg/day) vs. 53% survival (DHEA, same dose)
Model survival endpoint: AED improved 48-h survival by 33 percentage points in murine CLP sepsis
NMRI mice; splenocyte proliferation restored, apoptosis decreased
Gram-Negative Protection
Head-to-head
67% protection (AED) vs. 43% (DHEA) against lethal P. aeruginosa
8.5% mortality (AED) vs. 17% (DHEA) in LPS endotoxin challenge
Endpoint context: AED protection was independent of TNF-α suppression, unlike DHEA
In vivo murine infection and LPS models
ERβ Selectivity
Reported
~3× selective for ERβ over ERα
Binding affinity ~70% of estradiol for both subtypes
Selectivity context: supports ERβ-preferring signaling studies; binding mode characterized at atomic resolution
Human ER LBD crystal structures; Kuiper et al., Pederick et al., 2025
Sex-Specific MCR
Reported
Men: 1311±67 L/24h Women: 858±63 L/24h (p<0.01)
Plasma protein binding: 93.0% (men) vs. 94.9% (women)
Baseline pharmacokinetic context: established sex-dependent clearance parameters inform experimental design
Human subjects; Bird et al., 1976

3β-HSD Enzyme Activity Assays

Due to its position as the direct substrate for the conversion to testosterone by 3β-HSD, Androstenediol is the ideal choice for in vitro assays measuring the specific activity of this enzyme. Using Androstenediol eliminates confounding variables from other metabolic pathways that would be active if DHEA or androstenedione were used as substrates.

Dual Estrogen/Androgen Receptor Signaling

With its potent, high-affinity binding to estrogen receptors and weak, low-affinity binding to the androgen receptor, Androstenediol is uniquely suited for studies on the interplay between these two signaling systems. This is particularly relevant in hormone-sensitive tissues where DHEA would be too weak an estrogenic stimulus and testosterone would provide an overpowering androgenic signal.

Modeling Weak Adrenal Androgen Activity

In endocrinology and metabolism research, Androstenediol serves as a well-characterized tool to model the physiological effects of adrenal-derived weak androgens. Its defined, low androgenicity allows for the study of prohormone effects without the dominant biological actions of testosterone or DHT.

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-androgenic immune modulation
Low androgenicity with high immune-protective potency
Model survival endpoints; organ proliferation response
ERβ-mediated signaling research
~3-fold ERβ selectivity over ERα
Binding mode characterization; ERβ-pathway response
Sex-specific metabolic studies
Established human MCR sex difference (p<0.01)
Clearance rate and protein binding review
Sepsis host-defense models
Protective response independent of TNF-α suppression
Survival and LPS-challenge endpoint review

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

290.224580195 g/mol

Monoisotopic Mass

290.224580195 g/mol

Heavy Atom Count

21

LogP

3.55 (LogP)

UNII

95PS51EMXY

Other CAS

521-17-5

Wikipedia

Androstenediol

Use Classification

Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]

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